Ethyl 4-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-(propylamino)-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 4-({[3-(2-METHOXY-2-OXOETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-2-(PROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[3-(2-METHOXY-2-OXOETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-2-(PROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the quinazoline moiety, and finally the attachment of the ethyl ester and propylamino groups. Common reagents used in these reactions include thionyl chloride, ethyl bromoacetate, and various amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[3-(2-METHOXY-2-OXOETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-2-(PROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution could introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: It might find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 4-({[3-(2-METHOXY-2-OXOETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-2-(PROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 4-({[3-(2-METHOXY-2-OXOETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-2-(PROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE include other thiazole derivatives and quinazoline-based molecules. Examples might include:
- 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid
- 4-(2-Methoxyphenyl)-2-quinazolinamine
Uniqueness
The uniqueness of ETHYL 4-({[3-(2-METHOXY-2-OXOETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-2-(PROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H24N4O5S2 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
ethyl 4-[[3-(2-methoxy-2-oxoethyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-2-(propylamino)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H24N4O5S2/c1-4-10-22-20-23-15(17(32-20)19(28)30-5-2)12-31-21-24-14-9-7-6-8-13(14)18(27)25(21)11-16(26)29-3/h6-9H,4-5,10-12H2,1-3H3,(H,22,23) |
InChI Key |
FFDWHGNNNPUSMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=C(S1)C(=O)OCC)CSC2=NC3=CC=CC=C3C(=O)N2CC(=O)OC |
Origin of Product |
United States |
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